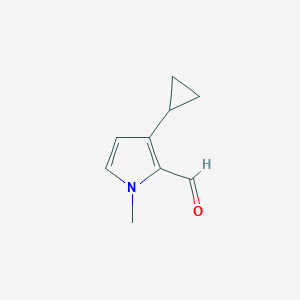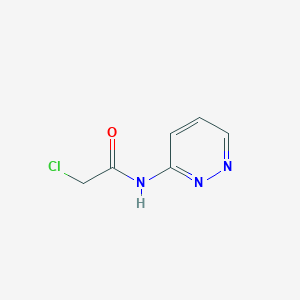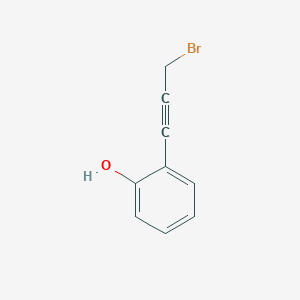
2-(3-Bromoprop-1-ynyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromoprop-1-ynyl)phenol is an organic compound with the molecular formula C₉H₇BrO. It is characterized by a phenol group attached to a 3-bromoprop-1-ynyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(3-Bromoprop-1-ynyl)phenol can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-alkynylphenols with 3-bromoprop-1-yne in the presence of a base such as potassium carbonate (K₂CO₃) in acetone . The reaction proceeds through the formation of a conjugated enyne intermediate, which is then subjected to further reactions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromoprop-1-ynyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenol group can be oxidized to form quinones.
Reduction Reactions: The triple bond in the propynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄).
Major Products
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones.
Reduction: Formation of alkenes or alkanes.
Applications De Recherche Scientifique
2-(3-Bromoprop-1-ynyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Bromoprop-1-ynyl)phenol involves its reactivity towards nucleophiles and electrophiles. The phenol group can participate in hydrogen bonding and other interactions, while the bromoprop-1-ynyl group can undergo nucleophilic substitution and addition reactions. These interactions enable the compound to act as a versatile intermediate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl Bromide: Similar in structure but lacks the phenol group.
Allyl Bromide: Contains a bromine atom attached to a propene group instead of a propynyl group.
Uniqueness
2-(3-Bromoprop-1-ynyl)phenol is unique due to the presence of both a phenol group and a bromoprop-1-ynyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs.
Propriétés
Formule moléculaire |
C9H7BrO |
|---|---|
Poids moléculaire |
211.05 g/mol |
Nom IUPAC |
2-(3-bromoprop-1-ynyl)phenol |
InChI |
InChI=1S/C9H7BrO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,11H,7H2 |
Clé InChI |
SDKBWTWNNZLSJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CCBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13223104.png)
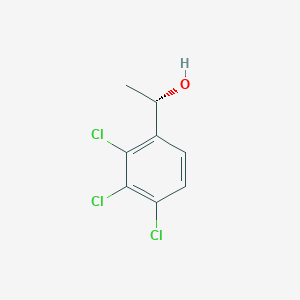
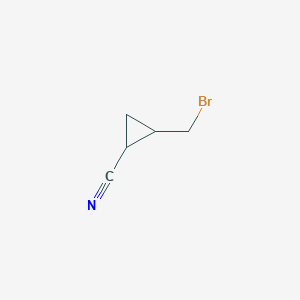
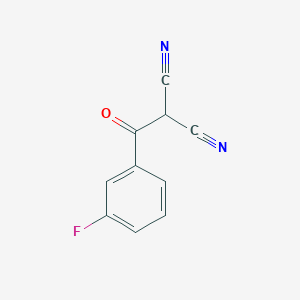
![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochloride](/img/structure/B13223144.png)
![5-Hydroxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13223145.png)
![3A,6a-dimethyl-2-(propan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13223150.png)
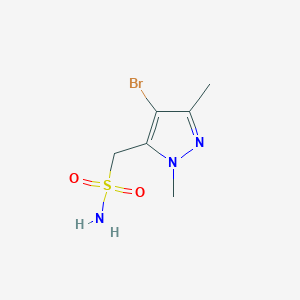
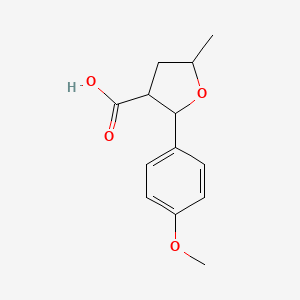
![3-[(Benzyloxy)methyl]-3-(chloromethyl)oxane](/img/structure/B13223164.png)
![tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13223171.png)
